4-((Benzyloxy)carbonyl)-9-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
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Overview
Description
4-[(benzyloxy)carbonyl]-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a benzyloxycarbonyl group, a bromine atom, and a carboxylic acid group attached to a tetrahydrobenzoxazepine ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzyloxy)carbonyl]-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and a suitable electrophile.
Introduction of the Bromine Atom: Bromination of the benzoxazepine ring can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzyloxycarbonyl Group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, typically using benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(benzyloxy)carbonyl]-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups involved.
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Carboxylation: Carbon dioxide (CO2) in the presence of a base.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amines: Removal of the benzyloxycarbonyl group yields the free amine.
Scientific Research Applications
4-[(benzyloxy)carbonyl]-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[(benzyloxy)carbonyl]-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[(benzyloxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid: Lacks the benzyloxycarbonyl group, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both the benzyloxycarbonyl group and the bromine atom in 4-[(benzyloxy)carbonyl]-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid imparts unique chemical properties and potential biological activities. This combination of functional groups allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C18H16BrNO5 |
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Molecular Weight |
406.2 g/mol |
IUPAC Name |
9-bromo-4-phenylmethoxycarbonyl-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid |
InChI |
InChI=1S/C18H16BrNO5/c19-15-9-13(17(21)22)8-14-10-20(6-7-24-16(14)15)18(23)25-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2,(H,21,22) |
InChI Key |
FRXQCKUZFZSQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1C(=O)OCC3=CC=CC=C3)C=C(C=C2Br)C(=O)O |
Origin of Product |
United States |
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